![molecular formula C15H21F2N B15340794 1-[1-(3,5-Difluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B15340794.png)
1-[1-(3,5-Difluorophenyl)cyclobutyl]-3-methyl-1-butylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(3,5-Difluorophenyl)cyclobutyl]-3-methyl-1-butylamine is a chemical compound with the molecular formula C15H21F2N This compound is characterized by the presence of a cyclobutyl ring substituted with a 3,5-difluorophenyl group and a butylamine chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(3,5-Difluorophenyl)cyclobutyl]-3-methyl-1-butylamine typically involves the cycloaddition of appropriate precursors followed by functional group modifications. One common method includes the use of cyclobutylation agents to introduce the cyclobutane ring onto a suitable amine precursor . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions followed by purification steps such as crystallization or chromatography. The choice of reagents and conditions is optimized to maximize efficiency and minimize costs.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[1-(3,5-Difluorophenyl)cyclobutyl]-3-methyl-1-butylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or organolithium compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups onto the phenyl ring.
Wissenschaftliche Forschungsanwendungen
1-[1-(3,5-Difluorophenyl)cyclobutyl]-3-methyl-1-butylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 1-[1-(3,5-Difluorophenyl)cyclobutyl]-3-methyl-1-butylamine exerts its effects involves interactions with specific molecular targets. The cyclobutyl and difluorophenyl groups may interact with enzymes or receptors, modulating their activity. The exact pathways and targets are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
- 1-[1-(3,5-Difluorophenyl)cyclobutyl]-3-methyl-1-butanamine
- 1-((3,5-Difluorophenyl)sulfonyl)bicyclo[1.1.0]butane
- 1-((3,5-Difluorophenyl)sulfonyl)bicyclo[2.1.0]pentane
Uniqueness: 1-[1-(3,5-Difluorophenyl)cyclobutyl]-3-methyl-1-butylamine is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of the cyclobutyl ring and difluorophenyl group makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C15H21F2N |
|---|---|
Molekulargewicht |
253.33 g/mol |
IUPAC-Name |
1-[1-(3,5-difluorophenyl)cyclobutyl]-3-methylbutan-1-amine |
InChI |
InChI=1S/C15H21F2N/c1-10(2)6-14(18)15(4-3-5-15)11-7-12(16)9-13(17)8-11/h7-10,14H,3-6,18H2,1-2H3 |
InChI-Schlüssel |
QWHWZSCDSRUGGO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C1(CCC1)C2=CC(=CC(=C2)F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


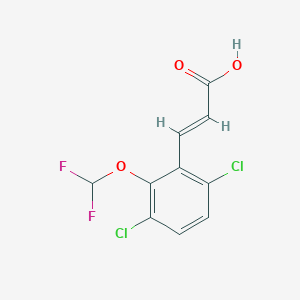
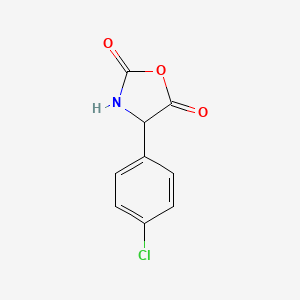
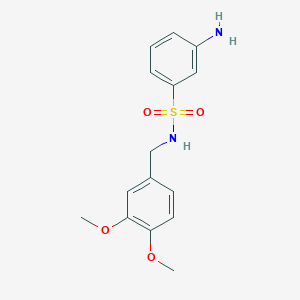
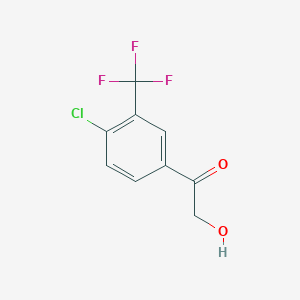
![(4-Propyl-piperazin-1-yl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanone](/img/structure/B15340753.png)
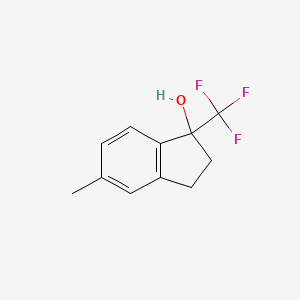
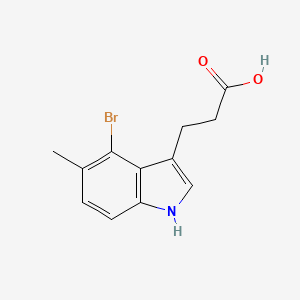
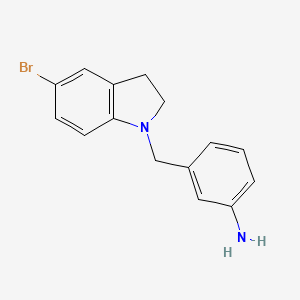
![2,5-Bis[3-(oxiran-2-ylmethoxy)phenyl]-1,3,4-oxadiazole](/img/structure/B15340788.png)
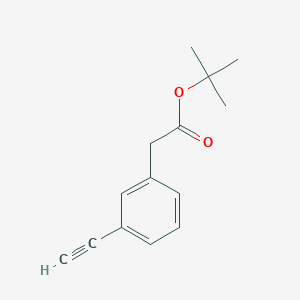
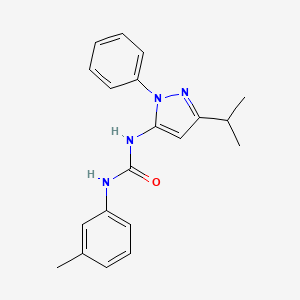
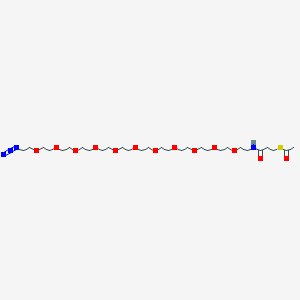
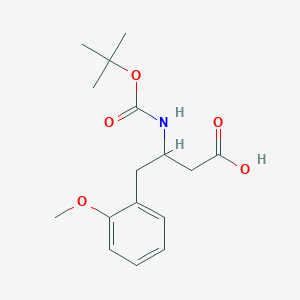
![4,4'-(1H,1'H-[2,2'-Biimidazole]-1,1'-diyl)dibenzoic acid](/img/structure/B15340821.png)
